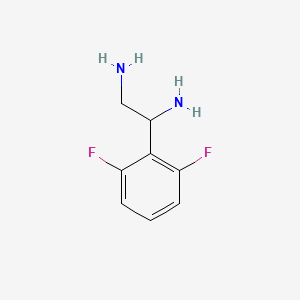

1-(2,6-Difluorophenyl)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10F2N2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10F2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2 |

InChI Key |

UXHWVPQAZDPIPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)N)F |

Origin of Product |

United States |

Stereochemical Control and Conformational Analysis of 1 2,6 Difluorophenyl Ethane 1,2 Diamine Systems

General Principles of Enantiomeric and Diastereomeric Purity in Chiral Diamine Synthesis

The synthesis of chiral 1,2-diamines with high optical purity is a significant area of organic chemistry, as these compounds are crucial building blocks for pharmaceuticals, chiral ligands, and organocatalysts. nih.govrsc.org General strategies to achieve high enantiomeric and diastereomeric purity include:

Asymmetric Catalysis: This is a primary method for synthesizing chiral diamines. nih.gov Techniques such as the hydroamination of allylic amines and enamines, the diamination of olefins, and various C-C bond-forming reactions like the aza-Mannich and aza-Henry reactions are employed. nih.govnih.gov These methods use chiral catalysts to control the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee). nih.govresearchgate.net

Substrate Control: When a substrate already contains a stereocenter, it can direct the formation of a new stereocenter, a process known as diastereoselective synthesis. This is common in methods like the opening of chiral aziridines or nucleophilic additions to chiral α-aminoimines. nih.gov

Resolution: Racemic mixtures of diamines can be separated into their constituent enantiomers through resolution techniques, although this is often less efficient than direct asymmetric synthesis.

General Mechanisms of Asymmetric Induction

Asymmetric induction is the process by which a chiral entity (a catalyst, reagent, or existing stereocenter in the substrate) influences the creation of a new stereocenter, resulting in an unequal formation of stereoisomers. ethernet.edu.et For the synthesis of chiral diamines, several mechanisms are relevant:

Transition State Stabilization: Chiral catalysts, often metal-ligand complexes, form diastereomeric transition states with the substrate. nih.gov The transition state leading to one enantiomer is energetically favored over the one leading to the other, resulting in a higher reaction rate for the formation of the major enantiomer.

Kinetic Control: The product ratios are determined by the relative rates of formation of the different stereoisomers. In a well-designed asymmetric synthesis, the energy difference between the diastereomeric transition states is large enough to ensure the production of one stereoisomer with high selectivity. ethernet.edu.et

Sequential Catalysis: Complex diamines can be synthesized using sequential catalytic processes, where one catalytic reaction sets a stereocenter, and a subsequent reaction, often catalyzed by a different metal, forms another bond or stereocenter with high diastereoselectivity. nih.gov

General Principles of Conformational Preferences Influenced by Fluorine Substitution

Fluorine substitution has a profound effect on the conformational preferences of organic molecules due to its unique steric and electronic properties.

General Impact of a 2,6-Difluorophenyl Group on Molecular Conformation

The presence of two fluorine atoms at the ortho positions (2 and 6) of a phenyl ring imposes significant conformational constraints on the molecule:

Steric Hindrance: The fluorine atoms sterically hinder rotation around the bond connecting the phenyl ring to the ethylamine (B1201723) backbone. This can lock the molecule into specific rotamers.

Dipole-Dipole Interactions: The highly polarized C-F bonds create strong dipole moments. The molecule will tend to adopt a conformation that minimizes the repulsion between the C-F bond dipoles and other polar bonds, such as the C-N bonds in the diamine moiety. nih.gov In related acetophenone (B1666503) systems, 2'-fluoro substitution leads to a strong preference for an s-trans conformation to minimize the repulsive dipoles of the C–F and carbonyl bonds. nih.gov A similar effect would be expected in 1-(2,6-Difluorophenyl)ethane-1,2-diamine, influencing the orientation of the phenyl ring relative to the diamine chain.

Advanced Spectroscopic and Computational Approaches to Conformational Studies

To elucidate the precise conformational preferences of fluorinated molecules, a combination of advanced spectroscopic and computational methods is essential.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for conformational analysis. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling constants (J-couplings) provide invaluable information. "Through-space" couplings can be observed when a fluorine atom is held in close proximity to a proton or carbon atom, confirming specific conformations. nih.gov For complex spin systems, advanced simulation algorithms are often required to extract accurate coupling constants from the spectra. semanticscholar.org

Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to model the conformational landscape of molecules. nih.govmdpi.com By calculating the relative energies of different possible conformers (e.g., staggered, eclipsed, gauche, anti), researchers can predict the most stable conformations. semanticscholar.org These computational predictions are often validated by comparing calculated NMR parameters (like chemical shifts and coupling constants) with experimental data. nih.govlongdom.org

Coordination Chemistry and Ligand Architectures Featuring 1 2,6 Difluorophenyl Ethane 1,2 Diamine

1-(2,6-Difluorophenyl)ethane-1,2-diamine as a Bidentate Ligand in Metal Complexation

This compound functions as a bidentate chelating ligand, a characteristic common to ethane-1,2-diamine and its derivatives. shaalaa.com It coordinates to a central metal ion through the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands. The fundamental bidentate nature of the ethane-1,2-diamine backbone is a cornerstone of its utility in inorganic chemistry.

The synthesis of metal complexes involving diamine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For this compound, a general synthetic route would involve mixing the diamine with a metal halide, nitrate, or perchlorate (B79767) in a solvent like ethanol (B145695) or methanol. The resulting complex may precipitate directly from the solution or can be isolated by evaporation of the solvent. researchgate.netmdpi.com

Once synthesized, these complexes are subjected to a variety of analytical techniques for thorough characterization. These methods confirm the coordination of the ligand to the metal center and elucidate the structure and properties of the complex.

| Analytical Technique | Information Obtained | Typical Observations |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination. | A shift in the N-H stretching and bending frequencies upon coordination to the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the ligand's structure and its environment in diamagnetic complexes. | Changes in the chemical shifts of protons and carbons near the nitrogen atoms, indicating coordination. 19F NMR would be crucial for observing the electronic environment of the difluorophenyl group. |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex. | Appearance of new absorption bands corresponding to d-d transitions (for transition metals) and charge-transfer bands. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. researchgate.netresearchgate.net | Provides definitive proof of the bidentate coordination mode of the diamine and reveals the overall geometry (e.g., octahedral, square planar) of the metal complex. |

| Elemental Analysis | Determines the empirical formula of the complex. | Confirms the stoichiometric ratio of metal, ligand, and any counter-ions or solvent molecules. |

Diamine ligands, including this compound, can be readily converted into Schiff base ligands through condensation reactions with aldehydes or ketones. annalsofglobalpublishinggroup.com This reaction typically involves refluxing a 1:2 molar ratio of the diamine with the chosen carbonyl compound in a solvent like ethanol, often with an acid catalyst. annalsofglobalpublishinggroup.com The resulting Schiff base is a multidentate ligand, with coordination occurring through the nitrogen atoms of the newly formed imine groups (-C=N-).

The coordination behavior of these Schiff base derivatives is versatile. Depending on the metal ion and the structure of the aldehyde or ketone used, they can act as tetradentate ligands, wrapping around the metal center. ajol.info The coordination of the imine nitrogen atoms is confirmed by a characteristic shift in the ν(C=N) stretching frequency in the IR spectrum. researchgate.net Metal complexes of Schiff bases are widely studied due to their applications in catalysis and their interesting magnetic and electronic properties. nih.gov

Electronic and Steric Modulations by the 2,6-Difluorophenyl Moiety on Ligand Properties

The 2,6-difluorophenyl group attached to the ethane-1,2-diamine backbone significantly modifies the ligand's properties compared to the unsubstituted parent ligand. These modifications are twofold: electronic effects stemming from the highly electronegative fluorine atoms, and steric effects arising from the bulky, substituted phenyl ring.

The two fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect. This effect propagates through the carbon framework to the nitrogen donor atoms, reducing their basicity. A lower basicity of the nitrogen atoms generally leads to a weaker dative bond with the metal center. This modulation of the metal-ligand bond strength can have profound implications for the reactivity of the complex, particularly in catalysis. For instance, a more labile ligand might dissociate more readily to open up a coordination site for a substrate, potentially accelerating a catalytic cycle.

Sterically, the presence of the bulky 2,6-difluorophenyl group near the coordination sphere can influence the geometry of the metal complex and control access of substrates to the metal center. This steric hindrance can enhance selectivity in catalytic reactions by favoring the approach of smaller substrates or by directing the stereochemical outcome of a reaction. Such steric and electronic effects are known to alter the function and catalytic activity of metal complexes. northwestern.edu

The distinct electronic and steric characteristics of the 2,6-difluorophenyl group can be harnessed in the rational design of ligands for specific catalytic applications. By systematically modifying substituents on the phenyl ring, chemists can fine-tune the properties of the resulting metal complexes. hud.ac.uk

| Design Principle | Effect of 2,6-Difluorophenyl Moiety | Potential Catalytic Application |

|---|---|---|

| Electronic Tuning | The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the metal center. | Enhances the electrophilicity of the metal, making it more reactive towards nucleophilic substrates in reactions like oxidation catalysis. northwestern.edu |

| Steric Shielding | The ortho-substituents provide steric bulk around the metal's active site. | Improves enantioselectivity in asymmetric catalysis by creating a chiral pocket that differentiates between enantiomeric transition states. mdpi.comua.es |

| Stabilization | The bulky group can protect the metal center from unwanted side reactions, such as dimerization or decomposition. | Increases catalyst lifetime and turnover numbers in various transformations. |

| Solubility Modification | The fluorinated group can increase solubility in specific organic or fluorous solvents. | Facilitates catalyst recovery and recycling in biphasic catalysis. |

Supramolecular Interactions in Diamine-Containing Assemblies

Beyond the primary coordination bonds to a metal ion, complexes containing this compound can participate in a range of non-covalent supramolecular interactions. nih.gov These interactions dictate how the individual complex molecules pack in the solid state, leading to the formation of higher-order assemblies like dimers, chains, or three-dimensional networks. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the coordination chemistry of the compound "this compound". Consequently, it is not possible to provide a detailed, evidence-based article on the specific roles of hydrogen bonding, aromatic interactions (π-π, C-H···N), and anion-π interactions in the crystal packing, self-assembly, or supramolecular recognition of its metal complexes.

The requested sections require detailed research findings, including crystallographic data and analysis of non-covalent interactions, which are not available for this particular ligand. Constructing an article without this specific information would result in speculation and would not meet the required standards of scientific accuracy.

Further research and publication in the field of coordination chemistry are needed to elucidate the structural and supramolecular properties of complexes involving this compound before a scientifically accurate article on these topics can be written.

Information regarding "this compound" in Asymmetric Catalysis is Not Available in Publicly Accessible Resources

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific information available concerning the applications of "this compound" or its derivatives in the outlined areas of asymmetric catalysis.

Extensive queries were conducted to locate research findings on the use of this specific compound in:

Transition metal-catalyzed asymmetric reactions, including enantioselective hydrogenation, asymmetric carbon-carbon bond forming reactions (Aldol, Mannich), and stereoselective fluorocyclizations.

Organocatalytic applications involving enamine-iminium catalysis.

Photoredox and cooperative catalysis.

The search results yielded general information on the broad classes of chemical reactions mentioned in the outline, such as asymmetric transfer hydrogenation using various chiral diamine ligands nih.govliv.ac.uk, organocatalytic Mannich reactions nih.gov, and photoredox catalysis concepts. semanticscholar.orgnobelprize.org However, none of the retrieved documents specifically name or provide data for "this compound" or its derivatives.

While the fields of asymmetric hydrogenation of ketones nih.govnih.gov, the synthesis of chiral 1,2-diamine derivatives nih.gov, and the principles of enamine and iminium catalysis are well-documented for other chiral amines nih.govprinceton.edu, this specific difluorophenyl-substituted diamine is not mentioned in the context of these applications within the available search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline while focusing solely on "this compound." The required detailed research findings and data tables for this particular compound are not present in the accessible literature.

Applications of 1 2,6 Difluorophenyl Ethane 1,2 Diamine Derivatives in Asymmetric Catalysis

Photoredox Catalysis and Cooperative Catalysis Involving Diamines[13][29].

Light-Mediated Transformations with Ir(III)-Diamine Complexes

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the formation of complex chemical bonds under mild conditions. Iridium(III) complexes are particularly effective photosensitizers due to their favorable photophysical properties, including long-lived excited states and tunable redox potentials. acs.org When combined with chiral ligands, such as derivatives of 1,2-diamines, these iridium complexes can facilitate asymmetric transformations where the stereochemical outcome is dictated by the chiral catalyst.

In a typical catalytic cycle, the Ir(III) complex absorbs visible light, promoting it to an excited state. This excited complex can then engage in single-electron transfer (SET) with a substrate, acting as either a photo-oxidant or a photo-reductant to generate a reactive radical intermediate. The chiral diamine ligand, coordinated to the iridium center, controls the spatial orientation of the substrates, thereby directing the approach of the radical intermediate to achieve high enantioselectivity in the final product.

While research has yet to specifically report on Ir(III) complexes bearing the 1-(2,6-Difluorophenyl)ethane-1,2-diamine ligand, studies on analogous systems highlight the potential of this strategy. For instance, chiral-at-metal iridium(III) complexes, where the metal center itself is the source of chirality, have been shown to be highly effective in asymmetric catalysis. These complexes, which can feature achiral ligands, demonstrate that the iridium center can coordinatively activate a substrate and provide the necessary asymmetry for enantioselective reactions, such as the Friedel–Crafts addition of indoles to α,β-unsaturated 2-acyl imidazoles, achieving up to 98% enantiomeric excess (ee). acs.org The use of polymeric chiral diamine ligands with iridium has also proven effective in asymmetric transfer hydrogenation, indicating the versatility of iridium-diamine systems in catalysis. nih.govnih.gov

The data below illustrates a representative asymmetric transformation enabled by a chiral catalyst system, showcasing the high levels of enantioselectivity that can be achieved.

| Indole Substrate | Acyl Imidazole Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1H-Indole | (E)-3-(1H-indol-3-yl)-1-(1H-imidazol-1-yl)prop-2-en-1-one | 99 | 96 |

| 5-Methoxy-1H-indole | (E)-3-(1H-indol-3-yl)-1-(1H-imidazol-1-yl)prop-2-en-1-one | 99 | 98 |

| 5-Bromo-1H-indole | (E)-3-(1H-indol-3-yl)-1-(1H-imidazol-1-yl)prop-2-en-1-one | 98 | 97 |

Multi-Catalytic Systems for Enantioconvergent Processes

Enantioconvergent catalysis is a highly efficient strategy that converts a racemic mixture of a starting material into a single, highly enantioenriched product, theoretically achieving a 100% yield. beilstein-journals.org This approach is particularly valuable as it avoids the 50% maximum yield limitation of traditional kinetic resolutions. Such transformations are often realized through the use of multi-catalytic or dual-catalytic systems, where two or more catalysts work in concert to achieve the desired outcome.

One common strategy involves a stereoablative process, where both enantiomers of the racemic substrate are converted to a common, prochiral intermediate. nih.gov A chiral catalyst then acts upon this intermediate to form the product with high enantioselectivity. Chiral 1,2-diamines are excellent ligands for the chiral catalyst in these systems, effectively controlling the stereochemistry of the product-forming step.

For example, enantioconvergent cross-coupling reactions of racemic alkyl electrophiles have been successfully developed using nickel catalysts paired with chiral diamine ligands. nih.gov In these systems, the nickel catalyst facilitates the formation of a radical intermediate from the racemic alkyl halide, effectively erasing the initial stereocenter. The subsequent reaction of this radical within the coordination sphere of the chiral nickel-diamine complex leads to the formation of a single enantiomer of the product. Similarly, copper-catalyzed systems using chiral diamine ligands have been employed for the enantioconvergent reductive coupling of azadienes with imines to furnish anti-1,2-diamines with excellent stereoselectivity. nih.gov

These examples underscore the utility of chiral diamines in multi-catalytic systems designed for enantioconvergent synthesis. A derivative of this compound could be a promising ligand in this context, where its electronic properties might influence the reactivity and selectivity of the catalytic system.

The following table presents data from a representative enantioconvergent reaction, demonstrating the conversion of racemic starting materials to highly enantioenriched products.

| Racemic Alkyl Halide | Organozinc Reagent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1-Bromoethylbenzene | Phenylzinc chloride | (S,S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | 88 | 88 |

| 1-Bromo-1-(naphthalen-2-yl)ethane | Phenylzinc chloride | (S,S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | 85 | 92 |

| 1-Bromo-2,2-dimethyl-1-phenylpropane | Vinylzinc chloride | (S,S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | 75 | 93 |

Mechanistic Insights and Computational Modeling of 1 2,6 Difluorophenyl Ethane 1,2 Diamine Chemistry

Reaction Mechanism Elucidation in Diamine-Mediated Processes

1,2-Diamine derivatives are foundational in catalysis, often serving as chiral ligands for metal centers in a vast array of chemical transformations. rsc.orgrsc.orgnih.gov Their ability to form stable five-membered chelate rings with metals makes them effective for inducing asymmetry in reactions. Mechanistic studies are crucial for understanding and optimizing these catalytic systems.

In diamine-mediated processes, the diamine typically functions as a bidentate ligand, coordinating to a metal catalyst. This coordination creates a chiral environment around the metal center, which influences the stereochemical outcome of the reaction. rsc.org The reaction mechanism often involves several key steps, including substrate coordination, one or more chemical transformation steps (like insertion, addition, or elimination), and finally, product release to regenerate the catalyst. nih.gov Kinetic studies, including isotope effects, can reveal the rate-determining steps and provide insights into the nature of the transition states involved. nih.gov For instance, in copper-catalyzed reactions, diamine ligands have been shown to prevent the aggregation of nucleophiles on the copper catalyst and promote milder reaction conditions. researchgate.net

Characterization of Key Intermediates

The elucidation of a reaction mechanism hinges on the identification and characterization of intermediates, which are transient species formed during the conversion of reactants to products. In reactions catalyzed by metal complexes of 1-(2,6-difluorophenyl)ethane-1,2-diamine or its analogs, key intermediates are typically the metal-ligand-substrate complexes.

These intermediates are often short-lived and present in low concentrations, making their direct observation challenging. However, a combination of techniques can provide evidence for their existence and structure. For example, in situ spectroscopic methods like NMR can sometimes detect catalyst-substrate adducts. In many catalytic cycles involving diamines, the formation of an enamine intermediate from a primary amine group on the ligand and a ketone or aldehyde substrate is a common feature. nih.govacs.org Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structures and relative stabilities of proposed intermediates that are difficult to isolate or observe experimentally. acs.org

Transition State Analysis in Catalytic Cycles

The transition state (TS) is the highest energy point along a reaction coordinate and is of paramount importance as it determines the rate and selectivity of a chemical reaction. Analyzing the structure and energy of the transition state in a catalytic cycle provides deep insight into how a catalyst, such as a complex of this compound, controls the reaction outcome.

Computational chemistry is the primary tool for transition state analysis. By mapping the potential energy surface of a reaction, researchers can locate the transition state structures that connect reactants, intermediates, and products. acs.org For example, in the oxidation of amines, the process can involve several transition states corresponding to changes in hybridization from sp³ to sp² and back again. nih.gov DFT calculations can determine the activation energy (the energy difference between the reactant state and the transition state), which is directly related to the reaction rate. Furthermore, by comparing the activation energies of competing pathways, such as those leading to different stereoisomers, chemists can predict and explain the enantioselectivity of a chiral catalyst. acs.org

Advanced Computational Chemistry Investigations

Advanced computational methods have become essential for complementing experimental studies, providing a molecular-level understanding of the properties and reactivity of compounds like this compound.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and energy of molecules. sid.irresearchgate.net It is widely applied to study compounds like this compound to predict a range of properties.

DFT calculations can accurately determine optimized molecular geometries, bond lengths, and bond angles. sid.ir They are also used to calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.gov From these calculations, various chemical descriptors such as chemical potential, global hardness, softness, and the global electrophilicity index can be derived to quantify reactivity. nih.gov DFT is also instrumental in modeling reaction pathways, calculating the energies of intermediates and transition states to elucidate reaction mechanisms and predict kinetic outcomes. acs.org

Below is a table summarizing typical parameters obtained from DFT calculations for organic molecules containing functionalities similar to the subject compound.

| Calculated Property | Typical Level of Theory | Information Gained | Reference Example |

|---|---|---|---|

| Optimized Geometry | B3LYP/6-311G(d,p) | Predicts bond lengths, bond angles, and dihedral angles. | sid.irnih.gov |

| Frontier Orbital Energies (HOMO/LUMO) | B3LYP/6-311G(d,p) | Determines electronic excitation properties and reactivity. | nih.gov |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311G(d,p) | Indicates chemical stability; a larger gap implies higher stability. | nih.gov |

| Global Reactivity Descriptors | Derived from HOMO/LUMO energies | Quantifies hardness, softness, and electrophilicity. | nih.gov |

| Thermodynamic Parameters | B3LYP/6-311G | Calculates zero-point energy, enthalpy, and Gibbs free energy. | sid.ir |

Molecular Dynamics Simulations to Understand Dynamic Behavior

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment that mimics real-world conditions.

For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in solution, the dynamics of its chelation to a metal ion, and the mobility of the phenyl group. This information is crucial for understanding how the ligand's shape and flexibility impact its function in a catalytic complex. By simulating the entire catalyst-substrate system in a solvent box, MD can provide insights into how the substrate approaches the active site and how solvent molecules participate in the reaction, complementing the energetic information obtained from static DFT calculations.

Quantum Chemical Topology and Non-Covalent Interaction Analysis (e.g., Hirshfeld Surfaces)

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the scalar fields of electron density and its derivatives to partition a molecule into atomic basins and characterize chemical bonding. nih.govdntb.gov.uaresearchgate.netnih.gov One of the most powerful applications of this approach is the analysis of non-covalent interactions, which are critical for understanding how molecules pack in crystals and how they recognize each other in solution.

Hirshfeld surface analysis is a popular graphical method based on QCT principles used to visualize and quantify intermolecular interactions in crystal structures. nih.goviucr.orgnih.goviucr.orgresearchgate.net The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the nature and closeness of its intermolecular contacts.

Key features of Hirshfeld surface analysis include:

d_norm surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts like hydrogen bonds, while blue regions represent weaker or longer contacts. nih.goviucr.org

For a molecule like this compound, Hirshfeld analysis would be used to study C-H···F, N-H···F, and π-π stacking interactions involving the difluorophenyl ring, providing quantitative insight into the forces that stabilize its solid-state structure. nih.govnih.gov

The following table shows typical contributions of various intermolecular contacts for fluorophenyl-containing organic compounds, as determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Typical Percentage Contribution | Description | Reference Example |

|---|---|---|---|

| H···H | 13% - 50% | Represents the most abundant but generally weak van der Waals interactions. | nih.govnih.gov |

| O···H / H···O | ~12% | Indicates the presence of hydrogen bonds or other close contacts involving oxygen. | nih.gov |

| C···H / H···C | ~12% | Represents contacts between hydrogen atoms and the carbon framework, including C-H···π interactions. | nih.gov |

| F···H / H···F | ~10% | Significant in fluorinated compounds, indicating C-H···F hydrogen bonds or dipole-dipole interactions. | nih.gov |

| N···H / H···N | ~34% | Characteristic of strong N-H···O or N-H···N hydrogen bonds. | nih.gov |

| C···C | Variable | Often indicative of π-π stacking interactions between aromatic rings. | nih.gov |

Structure-Reactivity-Selectivity Correlations in Fluorinated Diamine Systems

The introduction of fluorine atoms into diamine ligands, such as in this compound, profoundly impacts their efficacy as catalysts and ligands. These effects can be systematically analyzed through structure-reactivity-selectivity correlations, focusing on the electronic and steric consequences of fluorination.

The electron-withdrawing nature of fluorine atoms is a key determinant of the reactivity of the diamine. This effect is quantifiable through parameters like Hammett constants, which, although not specifically tabulated for the 2,6-difluorophenyl group in a diamine context, can be inferred from data on similar structures. The strong negative inductive effect of the two fluorine atoms decreases the electron density on the phenyl ring and, consequently, on the nitrogen atoms of the diamine moiety. This reduction in basicity (pKa) of the amino groups can modulate the ligand's interaction with metal centers in catalytic applications.

Computational studies on similar fluorinated ligands have provided valuable insights into these structure-property relationships. emerginginvestigators.orgnih.gov Density Functional Theory (DFT) calculations, for instance, can be employed to model the electronic structure and geometry of such compounds, predicting properties like pKa values and bond dissociation energies. These computational models can help rationalize the observed reactivity and selectivity in reactions catalyzed by complexes of fluorinated diamines. emerginginvestigators.org

The interplay between electronic and steric effects is crucial for the catalytic performance of fluorinated diamines. For example, in certain metal-catalyzed reactions, a less basic but sterically hindered ligand might lead to higher selectivity by promoting a specific reaction pathway while inhibiting others. The tables below present a hypothetical analysis based on established principles of fluorine's effects on molecular properties and reactivity, illustrating the expected correlations for a system like this compound.

Table 1: Predicted Electronic and Steric Properties of Phenyl-Substituted Ethane-1,2-diamines

| Compound | Substituent | Predicted pKa (of NH2) | Steric Hindrance (Qualitative) |

| 1-Phenylethane-1,2-diamine | -H | Higher | Low |

| 1-(4-Fluorophenyl)ethane-1,2-diamine | -F (para) | Lower | Low |

| This compound | -F (ortho, ortho) | Significantly Lower | High |

This table illustrates the expected trend in basicity and steric bulk with fluorine substitution. The ortho-difluoro substitution is predicted to have the most significant impact on both properties.

Table 2: Hypothetical Correlation of Ligand Structure with Catalytic Performance in Asymmetric Aldol (B89426) Reaction

| Ligand | Substituent | Predicted Reactivity (Rate) | Predicted Enantioselectivity (% ee) |

| 1-Phenylethane-1,2-diamine | -H | High | Moderate |

| 1-(4-Fluorophenyl)ethane-1,2-diamine | -F (para) | Moderate | Moderate-High |

| This compound | -F (ortho, ortho) | Low-Moderate | High |

This table presents a hypothetical scenario where the electronic and steric effects of the 2,6-difluoro substitution lead to a more selective but potentially less reactive catalyst. The increased steric hindrance is postulated to enhance facial discrimination of the prochiral substrate, leading to higher enantioselectivity.

Strategic Applications of 1 2,6 Difluorophenyl Ethane 1,2 Diamine As a Chemical Building Block

Chiral Building Block in Complex Molecule Synthesis

The utility of chiral 1,2-diamines is well-established; they are integral components of numerous natural products, pharmaceuticals, and serve as powerful ligands in transition metal-catalyzed asymmetric reactions and as organocatalysts. The predefined stereochemistry of molecules like 1-(2,6-difluorophenyl)ethane-1,2-diamine allows chemists to introduce a specific spatial arrangement into a target molecule, which is a critical requirement for achieving desired biological activities or material properties.

Fluorine-containing heterocycles are a prominent class of compounds in medicinal chemistry and agrochemicals. The introduction of fluorine atoms into a heterocyclic ring can profoundly influence the molecule's properties. While specific examples detailing the use of this compound in the synthesis of heterocyclic compounds are not extensively documented in publicly available literature, its structural motifs are indicative of its potential in this area. Diamines are common precursors for nitrogen-containing heterocycles such as pyrazines, imidazoles, and diazepines.

The synthesis of these heterocycles often involves the condensation of the diamine with a 1,2-dicarbonyl compound or a related dielectrophile. The 2,6-difluorophenyl group on the diamine would be incorporated into the final heterocyclic structure, thereby imparting the unique properties associated with fluorine substitution.

Table 1: Potential Heterocyclic Scaffolds from 1,2-Diamines

| Diamine Precursor | Reactant | Heterocyclic Product |

|---|---|---|

| 1,2-Diamine | 1,2-Diketone | Pyrazine |

| 1,2-Diamine | Aldehyde | Imidazolidine |

| 1,2-Diamine | Carboxylic Acid Derivative | Imidazole |

This table illustrates general reactions for 1,2-diamines; specific reactivity of this compound may vary.

Chiral 1,2-diamines are considered privileged scaffolds in drug discovery because they can bind to a variety of biological targets with high affinity and selectivity. They are key structural motifs in numerous biologically active compounds. researchgate.net The this compound building block can be used to synthesize advanced organic scaffolds that serve as the core of new therapeutic agents. For instance, it can be incorporated into peptide mimics or used as a scaffold to attach various functional groups, allowing for the exploration of structure-activity relationships.

The difluorophenyl group is of particular interest as it can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity and efficacy of the final compound. While detailed research findings on its direct use are limited, the synthesis of spirocyclic compounds, which are important in drug discovery for their conformational rigidity, often employs fluorinated building blocks to fine-tune pharmacokinetic parameters. researchgate.netnih.gov

Role in the Development of Functional Materials

The application of fluorinated organic molecules extends beyond medicine into the realm of materials science. The unique electronic properties conferred by fluorine atoms can be exploited in the design of functional materials such as organic light-emitting diodes (OLEDs), photovoltaics, and liquid crystals. Although direct evidence of this compound's integration into functional materials is scarce in the available literature, related difluorophenyl compounds have been used as precursors for polymers in photovoltaic applications. The diamine functionality provides reactive sites for polymerization, suggesting its potential utility in creating novel polymers with tailored electronic and physical properties.

Integration into Supramolecular Frameworks and Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Diamines are excellent candidates for building supramolecular structures due to their ability to act as hydrogen bond donors.

The 2,6-difluorophenyl group can also participate in π-π stacking interactions, which are crucial for the stability and organization of supramolecular assemblies. The interplay of these non-covalent forces can direct the self-assembly of this compound into well-defined, higher-order structures like chains, sheets, or three-dimensional networks. These organized assemblies are of interest for applications in areas such as crystal engineering, molecular recognition, and catalysis.

Future Research Directions and Emerging Paradigms

Innovations in Asymmetric Synthetic Methodologies for Fluorinated Diamines

The development of efficient and highly selective methods for synthesizing chiral fluorinated diamines remains a significant objective in organic chemistry. Future research could focus on novel enzymatic and chemo-catalytic strategies to access enantiopure 1-(2,6-difluorophenyl)ethane-1,2-diamine and its derivatives.

Enzymatic Approaches: Biocatalysis offers a promising green alternative to traditional chemical methods. the-innovation.org The use of enzymes, such as olefin reductases or flavin mononucleotide (FMN)-dependent reductases, could be explored for the asymmetric synthesis of fluorinated compounds. the-innovation.org These enzymes can create a specific chiral environment, enabling precise stereocontrol that is often difficult to achieve with conventional catalysts, especially when dealing with sterically hindered substrates. the-innovation.org

Advanced Chemo-catalysis: Research into new chiral catalysts continues to evolve. For instance, novel primary amine catalysts have been developed for the asymmetric α-fluorination of aldehydes, which could be adapted for the synthesis of fluorinated diamine precursors. nih.gov Furthermore, exploring diastereodivergent reactions, such as the aza-Henry reaction, could provide access to both syn- and anti-diastereomers of fluorinated diamine precursors with high enantioselectivity by carefully selecting the catalyst and reaction conditions. rsc.org The aza-Henry reaction is a powerful tool for creating vicinal diamines from nitroalkanes and imines. rsc.org

| Synthetic Strategy | Potential Advantage | Key Research Focus |

| Enzymatic Resolution | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. | Screening for novel lipases or acylases with high activity and selectivity for fluorinated diamines. Immobilization for reusability. |

| Asymmetric Hydrogenation | Atom-economical, potential for high turnover numbers. | Development of novel chiral metal catalysts (e.g., Rhodium, Ruthenium) with ligands tailored for the 2,6-difluorophenyl substrate. |

| Diastereodivergent Aza-Henry Reaction | Access to both syn and anti diastereomers from the same starting materials. rsc.org | Investigation of chiral bis(amidine) [BAM] catalysts or other Lewis acid/organocatalyst systems to control diastereoselectivity. rsc.org |

Expansion into Novel Catalytic Arenas and Reaction Types

The 1,2-diamine motif is a cornerstone of many successful chiral ligands and organocatalysts. researchgate.netresearchgate.net The specific substitution pattern of this compound could lead to catalysts with unique reactivity and selectivity.

Future work should involve the incorporation of this diamine into various ligand frameworks (e.g., TsDPEN analogues) for transition metal catalysis. wikipedia.org These new catalysts could be screened in a wide range of asymmetric transformations, including hydrogenations, C-H aminations, and cross-coupling reactions. wikipedia.orgnih.gov The electron-withdrawing nature of the difluorophenyl group could modulate the electronic properties of the metal center, potentially leading to enhanced catalytic activity or novel reaction pathways.

Furthermore, its use as a bifunctional organocatalyst, combining a Brønsted base (amine) with a hydrogen-bond donor, should be investigated. mdpi.com Such catalysts could be effective in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions, where dual activation of both the nucleophile and electrophile is beneficial.

Rational Design of Next-Generation Ligands and Organocatalysts

Moving beyond serendipitous discovery, the rational design of catalysts based on the this compound scaffold will be crucial. rsc.org Computational chemistry can be employed to model the transition states of catalytic cycles, providing insights into how the ligand's structure influences stereoselectivity. nih.gov

This approach allows for the in silico screening of various derivatives, where the diamine backbone is functionalized to fine-tune steric and electronic properties. For example, modifying the amine groups with bulky substituents or incorporating them into rigid heterocyclic structures could create well-defined chiral pockets, enhancing enantiocontrol. mdpi.com The goal is to design ligands that not only provide high stereoselectivity but also exhibit increased stability and catalytic turnover.

| Design Strategy | Target Application | Predicted Effect of 2,6-Difluorophenyl Group |

| N-Sulfonylation (e.g., TsDPEN) | Asymmetric Transfer Hydrogenation | Enhanced acidity of N-H protons, promoting outer-sphere mechanism; steric bulk influencing substrate approach. |

| Incorporation into P-N Ligands | Asymmetric Allylic Alkylation | Modification of metal center's electronic properties, influencing reductive elimination and enantioselectivity. |

| Thiourea/Squaramide Derivatives | Asymmetric Organocatalysis | Enhanced H-bond donor capacity due to electron-withdrawing effects, leading to stronger substrate binding. |

Advanced Spectroscopic and Computational Probes for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for catalyst optimization. Future research should employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the behavior of catalysts derived from this compound.

Computational Studies: Density Functional Theory (DFT) can be used to map potential energy surfaces, identify key intermediates and transition states, and analyze non-covalent interactions that govern stereoselectivity. ias.ac.inresearchgate.net Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces can provide insights into the reactivity and electronic nature of the catalyst and its complexes. ias.ac.innih.gov

Spectroscopic Analysis: In-situ spectroscopic methods, such as high-resolution NMR and FT-IR, can be used to monitor reactions in real-time, helping to identify catalytic resting states and active species. researchgate.net When studying metal complexes, techniques like X-ray Absorption Spectroscopy (XAS) could provide information on the oxidation state and coordination environment of the metal center throughout the catalytic cycle. A detailed structural characterization using single-crystal X-ray diffraction will also be vital to correlate solid-state structure with catalytic performance. nih.gov

Exploration of New Material Science Applications and Chemical Biology Tool Development

The utility of this compound is not limited to catalysis. Its unique properties make it an attractive building block for advanced materials and biologically active molecules.

Material Science: Fluorinated diamines are valuable monomers for high-performance polymers like polyimides, which require excellent thermal and mechanical stability. mdpi.com The rigidity and polarity imparted by the difluorophenyl group could lead to materials with high glass transition temperatures and low coefficients of thermal expansion, suitable for applications in flexible electronics. mdpi.com Another potential application lies in the development of novel electrolytes for batteries, where fluorination can enhance oxidative stability and ionic conductivity. msesupplies.com

Chemical Biology: The 1,2-diamine scaffold is present in numerous biologically active compounds. researchgate.net Derivatives of this compound could be synthesized and screened for various biological activities. For instance, diketopiperazines formed from diamines have shown promise as anticancer agents. nih.gov The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, making this scaffold a promising starting point for developing new therapeutic leads or chemical probes to study biological processes. mdpi.comnih.gov

Q & A

Q. What are the optimized synthetic routes for 1-(2,6-Difluorophenyl)ethane-1,2-diamine, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via reductive alkylation of ethylenediamine with 2,6-difluorobenzaldehyde derivatives, using sodium cyanoborohydride (NaBH3CN) as a reducing agent under mild acidic conditions (pH 5–6) . For nitro-substituted precursors, catalytic hydrogenation or stoichiometric reduction with SnCl2·2H2O in ethanol under reflux (75°C, 5–7 hours) is effective, followed by alkaline workup and extraction . Yield optimization requires careful control of stoichiometry, pH, and temperature. Purity can be enhanced via recrystallization or chromatography, with monitoring by TLC or HPLC.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amine proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight and fragmentation analysis.

- Elemental Analysis : To validate C, H, N, and F content.

- Infrared (IR) Spectroscopy : Identification of N-H stretching (~3300 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

- Chromatography : HPLC or GC for purity assessment.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the structural properties of derivatives like (E,E)-N1,N2-Bis(2,6-difluorobenzylidene)ethane-1,2-diamine?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) data collection using a Bruker SMART 1K CCD detector (Mo Kα radiation, λ = 0.71073 Å) enables precise structural determination. The SHELX suite (SHELXL for refinement) resolves bond lengths, angles, and torsion angles. For example, monoclinic P21/n symmetry (a = 7.3304 Å, b = 10.5414 Å, c = 9.2106 Å, β = 105.487°) was used for a Schiff-base derivative, confirming the (E,E)-configuration of the benzylidene groups . Hydrogen-bonding networks and π-stacking interactions can be analyzed using Mercury or Olex2 software.

Q. What is the ligand behavior of this compound in coordination chemistry, and how does it compare to ethane-1,2-diamine?

Methodological Answer: The compound acts as a bidentate ligand , coordinating through its two amine groups. Unlike ethane-1,2-diamine, the 2,6-difluorophenyl substituent introduces steric hindrance and electronic effects, altering metal-ligand bond strengths and complex stability. Comparative studies with [Co(H2O)6]²⁺ show slower ligand substitution kinetics due to fluorine’s electron-withdrawing nature, which can be quantified via UV-Vis spectroscopy and cyclic voltammetry . DFT calculations (B3LYP/6-31G*) further predict changes in frontier molecular orbitals and binding energies .

Q. How can DFT studies predict the corrosion inhibition potential of this compound on metal surfaces?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular descriptors like:

- Fukui indices for nucleophilic/electrophilic sites.

- HOMO-LUMO gaps to assess electron donation/acceptance.

- Adsorption energies on Fe or Al surfaces using slab models.

Comparisons with experimental polarization and EIS data validate inhibition efficiency. For example, similar aliphatic diamines (DETA, TETA) show enhanced inhibition with increasing -NH- groups, correlating with higher HOMO energies and stronger chemisorption .

Q. What strategies mitigate instability issues during the synthesis and storage of this compound?

Methodological Answer:

- Inert Atmosphere : Use N2/Ar during synthesis to prevent oxidation.

- Low-Temperature Storage : Store at -20°C in amber vials with desiccants.

- Derivatization : Convert to stable Schiff bases (e.g., benzylidene derivatives) for long-term storage .

- Immediate Use : Directly incorporate the diamine into downstream reactions (e.g., cyclization to piperazine-2,3-diones) without isolation .

Q. How does fluorine substitution at the 2,6-positions influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: The electron-withdrawing fluorine atoms activate the aromatic ring toward SNAr by lowering the LUMO energy. However, steric hindrance at the 2,6-positions directs substitution to the para position (if available) or requires forcing conditions (e.g., high-temperature reactions with strong nucleophiles like NH3⁻). Computational studies (NBO analysis) quantify the charge distribution, showing enhanced positive charge at the para carbon, favoring nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.